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(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol

Cat. No.: B15055975
M. Wt: 191.03 g/mol
InChI Key: NDFGSSJBNGIJQP-UHFFFAOYSA-N
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Description

(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol is a substituted pyrazole (B372694) that, while available commercially, represents a specific combination of functional groups on a privileged heterocyclic core. Its relevance in contemporary research is best understood by first examining the importance of its core structure—the pyrazole ring—and then dissecting the roles of its specific substituents.

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. nih.gov This structural motif is a cornerstone in organic synthesis and medicinal chemistry due to its versatile chemical reactivity and significant biological activity. nih.gov The pyrazole nucleus is present in numerous approved pharmaceutical agents, underscoring its importance as a "privileged scaffold" in drug discovery.

The pyrazole ring is an aromatic system, a key feature that imparts stability and defines its chemical behavior. It possesses a planar structure with six delocalized π-electrons, conforming to Hückel's rule. This aromaticity influences the reactivity of the ring's carbon and nitrogen atoms. The pyrazole structure includes a pyridine-like nitrogen atom (sp²-hybridized and basic) and a pyrrole-like nitrogen atom, which contributes its lone pair to the aromatic system. nih.gov Electrophilic substitution reactions typically occur at the C4 position, while nucleophilic attacks are more common at the C3 and C5 positions. nih.gov The presence of two nitrogen atoms also allows for the formation of hydrogen bonds and coordination complexes with metals, further expanding their utility in synthetic design.

PropertyDescription
Ring Size 5-membered
Heteroatoms 2 adjacent Nitrogen atoms
Aromaticity 6π-electron aromatic system
Key Features Contains both a pyridine-like (basic) and a pyrrole-like nitrogen
Reactivity Prone to electrophilic substitution at C4; nucleophilic attack at C3/C5

The adaptable nature of the pyrazole ring makes it a versatile scaffold in various scientific fields. In material science, pyrazole-containing compounds are utilized for their coordination properties, forming stable complexes with a wide range of metals. These complexes have applications in catalysis and the development of novel materials with specific electronic or photophysical properties. In synthetic methodologies, pyrazole derivatives serve as crucial intermediates and building blocks for constructing more complex molecular architectures. nih.gov Their predictable reactivity and the ability to introduce a wide variety of functional groups at different positions on the ring make them invaluable tools for organic chemists. nih.gov

The specific structure of this compound features three key functional groups that dictate its potential reactivity and utility: a bromine atom at the C5 position, a methyl group at the N1 position, and a hydroxymethyl group at the C3 position.

The introduction of a bromine atom onto the pyrazole ring is a common strategy to create versatile synthetic intermediates. Brominated pyrazoles are frequently used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. researchgate.net This allows for the elaboration of the pyrazole core by introducing aryl, heteroaryl, or alkyl groups, significantly expanding molecular diversity. The bromine atom can be introduced onto the pyrazole ring through various bromination methods, and its position influences the subsequent reactivity of the molecule. orientjchem.orgresearchgate.net For example, 4-bromo-substituted pyrazoles are noted as important substrates that can be further elaborated via cross-coupling. acs.org

The substitution pattern on the nitrogen atoms of the pyrazole ring is critical for its properties and applications. The selective methylation of one nitrogen atom over the other is a significant synthetic challenge because the adjacent nitrogen atoms can have very similar reactivity. acs.org Achieving high regioselectivity for N1-methylation is crucial as the substitution pattern profoundly impacts the biological activity and physical properties of the resulting molecule. thieme-connect.comnih.gov Recent research has focused on developing methods using sterically bulky masked methylating reagents to improve N1 selectivity. acs.orgresearcher.life

The hydroxymethyl group (-CH₂OH) at the C3 position provides a reactive handle for further chemical transformations. rsc.org This primary alcohol functionality can be oxidized to an aldehyde or a carboxylic acid, or it can participate in esterification or etherification reactions. This allows the C3-hydroxymethyl pyrazole to serve as a versatile building block for synthesizing a wide range of more complex derivatives. rsc.orggoogle.com The synthesis of such hydroxymethyl pyrazoles can be achieved through various methods, including the reduction of corresponding carboxylic esters. google.com

Functional GroupPositionSignificance in Synthesis
Bromo C5Enables cross-coupling reactions for molecular elaboration. researchgate.net
Methyl N1Blocks one nitrogen, preventing tautomerism and directing further reactions. N-substitution pattern is crucial for biological activity. acs.orgnih.gov
Hydroxymethyl C3Provides a reactive site for oxidation, esterification, or etherification, acting as a versatile synthetic handle. rsc.org

A review of the current scientific literature reveals that this compound is primarily documented as a commercially available chemical intermediate. While its constituent parts—the brominated pyrazole core, the N1-methyl group, and the C3-hydroxymethyl group—are all subjects of extensive research within synthetic chemistry, there is a notable absence of dedicated studies on this specific molecule.

The primary knowledge gap is the lack of peer-reviewed publications detailing the specific synthesis, reaction scope, and potential applications of this compound. While patents exist for the synthesis of structurally related compounds, such as 5-bromo-1-methyl-1H-pyrazol-3-amine, the direct synthetic routes and characterization data for the hydroxymethyl analog are not extensively reported in academic journals. google.com Consequently, its potential utility as a precursor in medicinal chemistry or materials science remains largely unexplored and undocumented in the public domain. This suggests that while it is used in synthetic applications, likely within industrial or private research, its novel applications and detailed chemical properties have not been a focus of academic investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7BrN2O B15055975 (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7BrN2O

Molecular Weight

191.03 g/mol

IUPAC Name

(5-bromo-1-methylpyrazol-3-yl)methanol

InChI

InChI=1S/C5H7BrN2O/c1-8-5(6)2-4(3-9)7-8/h2,9H,3H2,1H3

InChI Key

NDFGSSJBNGIJQP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CO)Br

Origin of Product

United States

Reactivity and Chemical Transformations of 5 Bromo 1 Methyl 1h Pyrazol 3 Yl Methanol

Reactivity of the Bromine Substituent at the C5-Position

The bromine atom on the pyrazole (B372694) ring is a versatile handle for introducing molecular diversity. Its reactivity is characteristic of an aryl halide, enabling participation in several important classes of reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic or heteroaromatic ring. For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.

The pyrazole ring itself is generally considered an electron-rich π-excessive system, which tends to disfavor the SNAr mechanism due to electronic repulsion with the incoming nucleophile. In the case of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol, there are no powerful electron-withdrawing groups attached to the ring to sufficiently activate the C5-position towards classical SNAr. Consequently, reactions with common nucleophiles such as amines, alkoxides, or thiols under standard SNAr conditions are challenging and often require harsh conditions or are superseded by other reaction pathways. While SNAr reactions on highly electron-deficient heteroaromatics like 5-bromo-1,2,3-triazines have been reported, direct analogues for 5-bromopyrazoles are less common in the literature. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Transition-metal-catalyzed cross-coupling reactions represent the most significant and widely exploited transformation for the bromine substituent on 5-bromopyrazoles. These reactions provide a powerful means of forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organohalide with an organoboron species (boronic acid or boronic ester), is particularly prominent.

The C5-bromo atom of this compound and its derivatives readily participates in Suzuki-Miyaura reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at this position, generating complex molecular scaffolds. For instance, the synthesis of novel pyrazolo[3,4-c]pyrazoles has utilized the Suzuki-Miyaura coupling of a 5-bromo-1-methyl-1H-pyrazole precursor as a key strategic step to introduce further functionalization. rsc.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions like debromination.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling on Bromopyrazole Scaffolds
Bromopyrazole SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
4-Bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamideAryl boronic acidsPd(PPh3)4K3PO41,4-Dioxane/H2OGood bldpharm.com
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneAryl/Heteroaryl boronic acidsXPhosPdG2/XPhosK2CO31,4-DioxaneGood to Excellent nih.gov
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3DimethoxyethaneGood nih.gov

Strategies for Reductive Debromination

Reductive debromination, the replacement of the bromine atom with a hydrogen atom, is another important transformation. This reaction can be useful when the bromine atom serves as a temporary directing group during synthesis or when the final target molecule is the debrominated analogue.

Several methods can be employed for this purpose. A common and effective strategy is catalytic hydrogenation. This typically involves reacting the bromopyrazole substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net The reaction is often carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) and may include a base such as sodium acetate or triethylamine (B128534) to neutralize the hydrogen bromide (HBr) formed during the reaction. Other methods for the hydrodehalogenation of aryl halides include the use of hydride reagents, such as a sodium hydride–iodide composite, which can effectively remove the halogen atom.

Transformations of the Hydroxymethyl Group at the C3-Position

The primary alcohol functionality of the hydroxymethyl group at the C3-position is amenable to a range of classical organic transformations, providing a secondary point for derivatization and structural modification.

Oxidation Reactions to Carbonyls (Aldehydes, Carboxylic Acids)

The hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as manganese(IV) oxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane (DMP) are commonly used for the conversion of primary alcohols to aldehydes. The oxidation of a structurally similar compound, (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol, to the corresponding 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde has been successfully achieved using activated manganese(IV) oxide. rsc.org This demonstrates a reliable method applicable to the C3-hydroxymethyl isomer.

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or potassium dichromate (K₂Cr₂O₇). The synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid has been reported via the oxidation of 3-methyl-5-bromopyrazole using potassium permanganate, showcasing the stability of the bromopyrazole core to strong oxidizing conditions. guidechem.com A patent has also detailed the synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid from its corresponding ethyl ester, which is a closely related derivative. google.com

Table 2: Oxidation Reactions of Pyrazole Alcohols and Related Precursors
Starting MaterialOxidizing AgentProductReference
(5-bromo-1-methyl-1H-pyrazol-4-yl)methanolManganese(IV) oxide (MnO2)5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde rsc.org
3-methyl-5-bromopyrazolePotassium permanganate (KMnO4)5-bromo-1H-pyrazole-3-carboxylic acid guidechem.com
Benzylic alcoholsDicopper(II) pyrazole complexAldehydes nih.gov

Derivatization to Esters, Ethers, and Other Oxygen-Containing Functionalities

The hydroxyl group can be readily converted into other oxygen-containing functionalities, such as esters and ethers, expanding the range of accessible derivatives.

Esterification: Esters can be prepared through the reaction of the alcohol with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acid chloride or acid anhydride (B1165640). The Fischer esterification, reacting the alcohol with a carboxylic acid under acidic catalysis, is one possibility. A more efficient method involves reacting the alcohol with an acyl chloride or anhydride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. The formation of pyrazol-5-yl esters from pyrazol-5-ones and acyl chlorides is a well-documented transformation, indicating the feasibility of this reaction on the hydroxymethyl group. mdpi.com

Ether Synthesis: Ethers are typically formed via the Williamson ether synthesis. wikipedia.org This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with a suitable alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl (B1604629) bromide) to yield the desired ether. This method is highly versatile for preparing a wide range of simple alkyl and benzyl ethers from this compound.

Substitution Reactions Involving the Hydroxyl Moiety

The hydroxyl group of this compound is a versatile functional handle that can undergo a variety of substitution reactions, allowing for the introduction of diverse functionalities at the 3-position of the pyrazole ring. These transformations are crucial for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

One common transformation is the conversion of the hydroxymethyl group to a halomethyl group. For instance, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can readily replace the hydroxyl group with a chlorine or bromine atom, respectively. These resulting halomethyl pyrazoles are valuable intermediates for subsequent nucleophilic substitution reactions.

The hydroxyl moiety can also be converted into a better leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base. These activated intermediates are highly susceptible to displacement by a wide array of nucleophiles, including amines, thiols, and cyanides, thereby enabling the synthesis of a broad spectrum of 3-substituted pyrazole derivatives.

Furthermore, the hydroxymethyl group can be oxidized to the corresponding aldehyde, 3-formyl-5-bromo-1-methyl-1H-pyrazole, using various oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). This aldehyde is a key precursor for the synthesis of more complex molecules through reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination.

Intramolecular Cyclization and Annulation Reactions Utilizing the Hydroxymethyl Group

The hydroxymethyl group in this compound, often in conjunction with other functionalities on the pyrazole ring or on an appended substituent, can participate in intramolecular cyclization and annulation reactions to construct fused heterocyclic systems. These reactions are of significant interest as they provide access to novel polycyclic scaffolds with unique three-dimensional structures and potential biological activities.

For example, if a suitable electrophilic center is introduced at the 4-position of the pyrazole ring, the hydroxyl group can act as an intramolecular nucleophile, leading to the formation of a fused ring system. The specific reaction conditions and the nature of the electrophile would dictate the size and nature of the newly formed ring.

In cases where the N1-methyl group is replaced with a substituent bearing a reactive functional group, the hydroxymethyl moiety can participate in annulation reactions. For instance, a substituent on the nitrogen atom containing a carboxylic acid or an ester group could undergo intramolecular cyclization with the hydroxymethyl group under appropriate conditions to form a lactone-fused pyrazole.

Moreover, the hydroxymethyl group can be transformed into other reactive functionalities that are more amenable to specific cyclization strategies. For instance, conversion to a halomethyl or aminomethyl group can facilitate intramolecular nucleophilic substitution or condensation reactions, leading to the formation of diverse fused pyrazole derivatives. The synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines often involves the use of aminopyrazole precursors in cyclocondensation reactions. chim.it

Reactivity Profile of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two adjacent nitrogen atoms. This arrangement makes the ring electron-rich and generally susceptible to electrophilic attack, while also influencing the acidity of the ring protons.

Electrophilic Aromatic Substitution (EAS) on the Pyrazole Core

Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich carbon atom. nih.govpharmaguideline.comrrbdavc.org The presence of activating or deactivating groups on the ring can influence the rate and regioselectivity of these reactions.

Nitration: Nitration of pyrazoles can be achieved using standard nitrating agents such as a mixture of nitric acid and sulfuric acid. slideshare.net For brominated pyrazoles, nitration in aqueous sulfuric acid can lead to nitrodebromination, where the bromine atom is replaced by a nitro group. publish.csiro.auresearchgate.net The conditions for nitration can be controlled to achieve selective substitution. For instance, nitration of 1-phenylpyrazole (B75819) with mixed acids initially attacks the para-position of the phenyl ring, while further substitution can occur at the 4-position of the pyrazole ring. cdnsciencepub.com

Halogenation: Halogenation of pyrazoles, such as bromination or chlorination, also predominantly occurs at the C4 position. researchgate.netresearchgate.net Reagents like N-halosuccinimides (NBS or NCS) are effective for this transformation. researchgate.net If the C4 position is already substituted, halogenation may occur at other available positions, though this often requires more forcing conditions. researchgate.net

The table below summarizes the typical outcomes of electrophilic aromatic substitution on pyrazole rings.

ReactionTypical ReagentPosition of SubstitutionNotes
NitrationHNO₃/H₂SO₄C4Nitrodebromination can occur with brominated pyrazoles. publish.csiro.auresearchgate.net
HalogenationNBS, NCSC4If C4 is blocked, other positions may react under harsher conditions. researchgate.net

Organometallic Reactions via Metalation/Lithiation

The pyrazole ring can be functionalized through organometallic intermediates, most commonly generated by deprotonation (metalation) or halogen-metal exchange. These reactions provide a powerful tool for introducing a wide range of substituents at specific positions of the pyrazole core.

Lithiation of N-substituted pyrazoles can be directed to different positions depending on the substituents present and the organolithium reagent used. For 4-bromopyrazoles, treatment with butyllithium (B86547) typically leads to halogen-metal exchange at the C4 position. rsc.org In contrast, using a harder base like lithium diisopropylamide (LDA) or phenyllithium (B1222949) can favor deprotonation at the C5 position, especially when a suitable directing group is present on the nitrogen atom. rsc.orgrsc.org

The resulting lithiated pyrazole species are highly nucleophilic and can react with a variety of electrophiles, such as aldehydes, ketones, alkyl halides, and carbon dioxide, to introduce new carbon-carbon or carbon-heteroatom bonds. This methodology is particularly useful for the synthesis of vicinally disubstituted pyrazoles. rsc.org

Influence of Substituents (Bromo, Methyl, Hydroxymethyl) on Ring Reactivity

Bromo Group (C5): The bromine atom is an electron-withdrawing group through its inductive effect, which deactivates the pyrazole ring towards electrophilic aromatic substitution. However, it also serves as a useful handle for metal-halogen exchange reactions, enabling functionalization at the C5 position. rsc.org

Methyl Group (N1): The N1-methyl group is an electron-donating group that activates the pyrazole ring towards electrophilic attack. It also blocks one of the nitrogen atoms, preventing tautomerism and directing substitution to specific positions. nih.gov

Hydroxymethyl Group (C3): The hydroxymethyl group has a relatively weak electronic effect on the pyrazole ring's aromatic system. Its primary influence is through its own reactivity, as discussed in sections 3.2.3 and 3.2.4. It can, however, influence the regioselectivity of reactions by steric hindrance or by participating in chelation with metal reagents.

Stability and Transformations of the N1-Methyl Group

The N1-methyl group in pyrazoles is generally stable under a variety of reaction conditions. However, it is not entirely inert and can undergo specific transformations.

Demethylation of N-methylpyrazoles is possible but often requires harsh conditions, which may not be compatible with other functional groups in the molecule. The stability of the N-methyl group is a key consideration in the design of synthetic routes, as its removal can be challenging.

While direct transformations of the N1-methyl group itself are not common, its presence is crucial for directing the regioselectivity of reactions on the pyrazole ring. The development of selective N-methylation procedures is an active area of research, with methods using sterically bulky α-halomethylsilanes showing high selectivity for the N1 position in unsymmetrical pyrazoles. researcher.lifenih.gov This highlights the importance of the N-substituent in controlling the reactivity and properties of the pyrazole core.

The thermal stability of N-methylated pyrazoles, particularly those with multiple nitro groups, has been a subject of study in the context of energetic materials. researchgate.netacs.org The position of the methyl group can significantly influence the physicochemical properties and stability of these compounds. acs.org

Demethylation and Remethylation Reactions

The N-methyl group on the pyrazole ring, while generally stable, can be removed under specific conditions, and the resulting NH-pyrazole can be subsequently re-methylated.

Demethylation: Direct N-demethylation of N-methylated azoles can be a challenging transformation. General methods for the N-demethylation of tertiary amines and N-heterocycles often require harsh conditions. One classical approach is the von Braun reaction , which involves treatment with cyanogen (B1215507) bromide (BrCN) followed by hydrolysis of the resulting cyanamide. wikipedia.org Another approach involves an oxidation-demethylation sequence. The N-methyl group can be oxidized to an N-oxide, which is then demethylated under reductive conditions. google.comgoogle.com For a molecule like this compound, these methods would need to be applied with care to avoid side reactions involving the bromo and hydroxymethyl functionalities.

A summary of potential demethylation approaches is presented in Table 1.

Method Reagents Description Potential Challenges
von Braun Reaction1. BrCN2. H₂O/H⁺ or OH⁻The N-methyl group is replaced by a cyano group, which is then hydrolyzed to yield the secondary amine (NH-pyrazole). wikipedia.orgHarsh reagents may react with the hydroxymethyl group.
Oxidation-Reduction1. Oxidizing agent (e.g., m-CPBA)2. Reducing agent (e.g., FeSO₄)The N-methyl group is first oxidized to an N-methyl-N-oxide, which is subsequently demethylated. google.comgoogle.comThe hydroxymethyl group could be susceptible to oxidation.

Remethylation: The remethylation of the resulting (5-Bromo-1H-pyrazol-3-yl)methanol would lead to a mixture of two regioisomers: the original 1,3-disubstituted pyrazole and the 1,5-disubstituted isomer. The regioselectivity of this reaction is influenced by both steric and electronic factors of the substituents on the pyrazole ring. Generally, alkylation of 3(5)-substituted pyrazoles can be directed by the choice of reagents and reaction conditions.

Recent studies have shown that the use of sterically bulky methylating agents can significantly enhance the selectivity of N-alkylation. acs.orgnih.gov For instance, α-halomethylsilanes have been used as masked methylating reagents to achieve high regioselectivity in the N-methylation of pyrazoles. acs.orgnih.gov The steric hindrance of the substituent at the 3-position (hydroxymethyl) and the 5-position (bromo) will play a crucial role in determining the preferred site of methylation. The electron-withdrawing nature of the bromine atom at the 5-position could also influence the acidity of the N-H proton and the nucleophilicity of the adjacent nitrogen, thereby affecting the regiochemical outcome. nih.govmdpi.com

Stereoelectronic Effects of the N-Methyl Group on Reactivity

The N-methyl group in this compound exerts significant stereoelectronic effects that modulate the reactivity of the pyrazole ring and its substituents.

Electronic Effects: The N-methyl group is an electron-donating group, which increases the electron density of the pyrazole ring compared to its N-unsubstituted counterpart. This enhanced electron density can influence the susceptibility of the ring to electrophilic attack. However, the pyrazole ring itself is an electron-rich aromatic system. Electrophilic substitution on pyrazoles typically occurs at the C4 position, which is the most nucleophilic carbon. pharmaguideline.comnih.gov The presence of the electron-donating N-methyl group further activates the C4 position towards electrophiles.

Steric Effects: The steric bulk of the N-methyl group can influence the approach of reagents to the adjacent C5-bromo and N2 positions. This steric hindrance can play a significant role in directing the regioselectivity of reactions, particularly in cases where two reactive sites are in close proximity. For instance, in reactions involving the N2 nitrogen, the steric presence of the N1-methyl group can disfavor the approach of bulky reagents. Similarly, the accessibility of the C5-bromo group for substitution or coupling reactions might be modulated by the N-methyl group.

Chemo- and Regioselectivity in the Reactions of Multi-Functionalized Pyrazoles

The presence of three distinct functional groups in this compound—the bromo, the hydroxymethyl, and the pyrazole ring itself—necessitates careful control of reaction conditions to achieve selective transformations.

Orthogonal Protection and Deprotection Strategies in Complex Pyrazole Synthesis

In multi-step syntheses involving complex pyrazoles, orthogonal protecting group strategies are essential to selectively mask and unmask different reactive sites. rsc.org For this compound, the primary alcohol is the most likely functional group to require protection.

Protection of the Hydroxymethyl Group: The hydroxymethyl group can be protected with a variety of common alcohol protecting groups. The choice of protecting group depends on its stability to the conditions of subsequent reaction steps and the ease of its removal.

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are robust and can withstand a wide range of reaction conditions, including many organometallic reactions. They are typically cleaved with fluoride (B91410) sources like TBAF.

Benzyl Ethers: A benzyl (Bn) ether is stable to both acidic and basic conditions and is commonly removed by hydrogenolysis.

Acetals: Groups like tetrahydropyranyl (THP) ether are stable to basic and nucleophilic reagents but are readily removed under acidic conditions.

An orthogonal strategy would involve protecting the hydroxymethyl group, for example as a TBDMS ether, which is stable to the basic conditions often employed in Suzuki or Sonogashira coupling reactions at the C5-bromo position. After the coupling reaction, the TBDMS group can be selectively removed with a fluoride reagent without affecting the newly installed group or the rest of the molecule. This approach allows for the sequential and selective functionalization of the molecule.

Table 3 outlines a potential orthogonal protection strategy.

Protecting Group Protection Reagent Stability Deprotection Reagent
TBDMSTBDMS-Cl, imidazoleStable to base, mild acid, organometallicsTBAF, HF
Benzyl (Bn)BnBr, NaHStable to acid, base, organometallicsH₂, Pd/C
THPDihydropyran, acid catalystStable to base, organometallicsAqueous acid

Advanced Spectroscopic and Computational Characterization of 5 Bromo 1 Methyl 1h Pyrazol 3 Yl Methanol

Spectroscopic Analysis for Comprehensive Structural Elucidation

Spectroscopic techniques are fundamental in confirming the molecular structure of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol, with each method providing unique insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the molecule:

A singlet for the N-methyl (N-CH₃) protons.

A singlet for the pyrazole (B372694) ring proton (C-H).

A singlet or doublet for the methylene (B1212753) protons (CH₂OH), which may show coupling to the hydroxyl proton depending on the solvent and concentration.

A broad singlet for the hydroxyl proton (-OH).

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each of the five carbon atoms in the molecule: the N-methyl carbon, the methylene carbon, and the three unique pyrazole ring carbons. The carbon attached to the bromine atom would be significantly influenced by the halogen's electronegativity.

Table 1. Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound based on analogous compounds.
AssignmentExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
N-CH₃~3.8~35-40
Pyrazole C4-H~6.3~105-110
CH₂OH~4.6~55-60
CH₂OHBroad singlet-
Pyrazole C3-~150-155
Pyrazole C5-~130-135

2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign these proton and carbon signals by correlating directly bonded and long-range C-H interactions, respectively.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the key expected vibrational frequencies would confirm the presence of the hydroxyl group and the pyrazole ring.

The most prominent absorption bands would be:

A broad band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.

Absorptions in the 2850-3000 cm⁻¹ range, corresponding to C-H stretching vibrations of the methyl and methylene groups.

Peaks in the 1400-1600 cm⁻¹ region, associated with the C=N and C=C stretching vibrations within the pyrazole ring.

A strong absorption band around 1000-1260 cm⁻¹ due to the C-O stretching of the primary alcohol.

A band in the lower frequency region (typically 500-700 cm⁻¹) corresponding to the C-Br stretch.

Data from similar pyrazole structures supports these assignments, with C=O stretches in related ester compounds appearing around 1752 cm⁻¹, which is absent in the target alcohol, helping to confirm the functional group identity. mdpi.comresearchgate.net

Table 2. Expected Characteristic IR Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Hydroxyl (O-H)Stretching, H-bonded3200-3600 (broad)
Alkyl (C-H)Stretching2850-3000
Pyrazole Ring (C=N, C=C)Stretching1400-1600
Alcohol (C-O)Stretching1000-1260
Bromoalkane (C-Br)Stretching500-700

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₅H₇BrN₂O), HRMS would provide its exact mass with high accuracy. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks (M and M+2) of nearly equal intensity in the mass spectrum.

The theoretical monoisotopic mass of the compound is 189.97418 Da. uni.lu HRMS analysis would be expected to confirm this value. Predicted m/z values for common adducts are listed below.

Table 3. Predicted m/z Values for Common Adducts of this compound in HRMS. uni.lu
AdductChemical FormulaPredicted m/z
[M+H]⁺[C₅H₈BrN₂O]⁺190.98146
[M+Na]⁺[C₅H₇BrN₂NaO]⁺212.96340
[M-H]⁻[C₅H₆BrN₂O]⁻188.96690

X-ray Crystallography for Solid-State Structural Insights of Pyrazole Derivatives

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself has not been reported, analysis of related pyrazole derivatives reveals key structural features.

Studies on various substituted pyrazoles show that the five-membered pyrazole ring is typically planar. sigmaaldrich.com In the solid state, molecules containing hydroxyl groups, like the title compound, are expected to form extensive intermolecular hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains, dimers, or more complex networks that stabilize the crystal lattice. The arrangement of molecules in the crystal, known as the packing mode, is influenced by these hydrogen bonds as well as other non-covalent interactions.

Computational Chemistry and Theoretical Investigations

Computational methods, particularly Density Functional Theory (DFT), offer deep insights into the electronic properties and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For pyrazole derivatives, DFT calculations are frequently used to optimize molecular geometry, predict spectroscopic data (NMR, IR), and analyze frontier molecular orbitals (HOMO and LUMO).

DFT studies on similar pyrazole systems have shown that the calculated geometrical parameters are in good agreement with experimental data obtained from X-ray crystallography. mdpi.com For this compound, DFT calculations could be used to:

Determine the most stable conformation: By calculating the energies of different rotational isomers (rotamers) around the C-C and C-O bonds of the hydroxymethyl group.

Analyze the Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-deficient regions of the molecule, which provides insight into its reactivity towards electrophiles and nucleophiles. The nitrogen atoms and the oxygen atom are expected to be electron-rich sites.

Calculate Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability. In related pyrazoles, the charge density of the HOMO is often localized on the pyrazole ring, indicating it is the primary site for electrophilic attack. mdpi.com

These theoretical investigations provide a molecular-level understanding that is essential for predicting the behavior of the compound and guiding further research.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules by simulating their atomic motions over time. For this compound, MD simulations can elucidate the preferred orientations of the hydroxymethyl group relative to the pyrazole ring, which are crucial for understanding its interactions in different chemical environments.

The analysis of the resulting trajectory would reveal the most stable conformers and the energy barriers between them. For this compound, key dihedral angles to monitor would be those involving the C3-C(methanol) bond and the C(methanol)-O bond. The results could be summarized in a table of low-energy conformers and their relative populations.

Table 1: Hypothetical Low-Energy Conformers of this compound from a Molecular Dynamics Simulation

ConformerDihedral Angle (N2-C3-C-O) (°)Relative Energy (kcal/mol)Population (%)
1 600.0065
2 1800.8525
3 -601.5010

This table is illustrative and based on expected conformational preferences for similar molecules. Actual values would require a specific MD simulation study.

Prediction of Reaction Mechanisms and Transition State Structures

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in predicting reaction mechanisms and characterizing the high-energy transition states that govern reaction rates. For this compound, DFT calculations can be used to model various reactions, such as the further substitution on the pyrazole ring or reactions involving the hydroxyl group.

A relevant example from the literature is the DFT study of the N-alkylation of pyrazole derivatives with halomethanes. researchgate.net This study elucidated the reaction mechanism by locating the transition state structures and calculating their energies. The calculations showed that the alkylation occurs at the N2 nitrogen atom, and the transition state energies were determined in different solvents. researchgate.net

For this compound, a similar approach could be used to study, for example, its reaction with an electrophile. The calculations would involve optimizing the geometries of the reactants, the potential products, and the transition state connecting them. The energy difference between the reactants and the transition state would provide the activation energy for the reaction.

Table 2: Calculated Activation Energies for a Hypothetical Electrophilic Substitution on a Pyrazole Derivative

Reaction StepReactant(s)Transition StateProduct(s)Activation Energy (kcal/mol)
Electrophilic attack at C4 Pyrazole + E+[Pyrazole-E]+ TS4-substituted pyrazole15.2
Proton loss [Pyrazole-E]+[Deprotonation] TS4-substituted pyrazole + H+2.5

This data is based on a computational study of a similar pyrazole reaction and is for illustrative purposes. wuxiapptec.com

Analysis of Tautomeric Forms and Energetics in Brominated Pyrazoles

Tautomerism is a key aspect of pyrazole chemistry. While N-methylation in this compound prevents the common annular tautomerism, the principles of tautomeric stability in brominated pyrazoles are still highly relevant for understanding its reactivity and the properties of related compounds.

DFT calculations have been used to study the tautomerism in 4-bromo-substituted 1H-pyrazoles. researchgate.net These studies have shown that when a bromine atom is at the 3(5)-position, the 3-bromo tautomer is generally more stable, both in the solid state and in solution. researchgate.net The energy differences between the tautomers can be calculated to predict their equilibrium populations.

For a hypothetical unmethylated analogue, (5-Bromo-1H-pyrazol-3-yl)methanol, two tautomeric forms would exist. Computational studies on similar systems can provide an estimation of their relative stabilities.

Table 3: Calculated Relative Energies of Tautomers for a Generic 3(5)-Bromopyrazole

TautomerStructureRelative Energy (kcal/mol) (Gas Phase)Relative Energy (kcal/mol) (in DMSO)
3-Bromo 0.000.00
5-Bromo 2.101.85

Data is illustrative and based on computational studies of brominated pyrazoles. researchgate.net

The presence of different substituents will influence the tautomeric equilibrium. The computational analysis of these energetic differences is crucial for predicting the dominant species in a given environment, which in turn dictates the compound's chemical behavior.

5 Bromo 1 Methyl 1h Pyrazol 3 Yl Methanol As a Key Building Block in Advanced Organic Synthesis

Precursor in the Construction of Fused Heterocyclic Systems

The strategic placement of reactive functional groups on the pyrazole (B372694) ring of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol makes it an ideal starting material for the synthesis of various fused heterocyclic systems. These fused systems are of significant interest due to their prevalence in medicinal chemistry and materials science. The bromo and methanol (B129727) functionalities serve as convenient handles for intramolecular and intermolecular cyclization reactions, leading to the formation of novel polycyclic scaffolds.

One prominent application of pyrazole derivatives is in the synthesis of pyrano[2,3-c]pyrazoles . These fused heterocycles can be efficiently constructed through multicomponent reactions. While direct examples utilizing this compound are not extensively documented, the general synthetic strategies are highly adaptable. For instance, a typical multicomponent reaction might involve the condensation of a pyrazolone (B3327878) derivative, an aldehyde, and an active methylene (B1212753) compound. The hydroxyl group of this compound could be oxidized to the corresponding aldehyde, which can then participate in such reactions. Alternatively, the methanol group can be protected, and the bromo substituent can be utilized in cross-coupling reactions to introduce functionalities that can subsequently participate in cyclization to form the pyran ring.

Another important class of fused heterocycles accessible from pyrazole precursors are pyrazolo[3,4-d]pyridazines . The synthesis of these systems often involves the reaction of a suitably substituted pyrazole with a hydrazine (B178648) derivative. The bromomethyl and pyrazole nitrogen atoms of this compound and its derivatives can act as key reactive sites for the construction of the pyridazine (B1198779) ring. For example, a related compound, 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, has been successfully used as a precursor for the synthesis of pyrazolo[3,4-c]pyrazoles through a condensation reaction with hydrazines followed by an intramolecular C-N cross-coupling reaction. This demonstrates the utility of the bromo-substituted pyrazole scaffold in forming fused nitrogen-containing heterocycles.

The versatility of this compound as a precursor is summarized in the table below, highlighting potential synthetic transformations leading to fused heterocyclic systems.

Fused Heterocyclic SystemPotential Synthetic StrategyKey Reactions Involved
Pyrano[2,3-c]pyrazolesMulticomponent reaction following oxidation of the methanol to an aldehyde.Oxidation, Knoevenagel condensation, Michael addition, Cyclization.
Pyrazolo[3,4-d]pyridazinesReaction of a derivative with hydrazine hydrate.Condensation, Cyclization.
Pyrazolo[1,5-a]pyrimidinesReaction of an aminopyrazole derivative with a 1,3-dielectrophile.Nucleophilic substitution, Cyclocondensation.

Scaffold for the Rational Design and Synthesis of Novel Ligands and Catalysts

The pyrazole moiety is a well-established and highly effective ligand in coordination chemistry and catalysis. The two adjacent nitrogen atoms of the pyrazole ring can coordinate to a wide range of metal centers, and the substituents on the ring can be readily modified to fine-tune the steric and electronic properties of the resulting metal complexes. This compound serves as an excellent scaffold for the rational design of novel ligands due to its multiple points of functionalization.

The pyrazole nitrogen atoms can act as donors, and the molecule can coordinate to metals in a monodentate or bidentate fashion. Furthermore, the hydroxyl group can be deprotonated to act as an anionic donor, or it can be derivatized to introduce other coordinating groups. The bromine atom is particularly useful as it allows for the introduction of various substituents through cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This enables the synthesis of a wide variety of multidentate ligands with tailored properties.

For example, the hydroxyl group can be converted to a phosphine (B1218219) or an amine, creating bidentate [N,P] or [N,N] ligands. The bromine atom can be replaced with another pyrazole ring or a pyridine (B92270) moiety to generate tridentate pincer-type ligands. These types of ligands have shown remarkable activity in a variety of catalytic transformations, including transfer hydrogenation, C-H activation, and polymerization.

The table below illustrates the potential for creating diverse ligand architectures from this compound.

Ligand TypeSynthetic ModificationPotential Catalytic Application
Bidentate [N,O]Deprotonation of the hydroxyl group.Olefin polymerization, Ring-opening polymerization.
Bidentate [N,N]Conversion of the hydroxyl group to an amino group.Asymmetric synthesis, Cross-coupling reactions.
Tridentate [N,N,N] (Pincer)Suzuki coupling at the bromine position with a pyridylboronic acid.Dehydrogenation reactions, Transfer hydrogenation.

Intermediate in the Preparation of Advanced Functional Materials

The unique electronic properties of the pyrazole ring make it an attractive component for the development of advanced functional materials. Pyrazole-containing compounds have been investigated for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and functional polymers. nbinno.com The electron-rich nature of the pyrazole ring, combined with the ability to introduce various substituents, allows for the tuning of the photophysical and electronic properties of the resulting materials. nih.gov

This compound can serve as a key intermediate in the synthesis of such materials. The bromine atom provides a site for the introduction of chromophores or other functional groups via cross-coupling reactions. The hydroxyl group can be used to attach the pyrazole unit to a polymer backbone or to another molecule of interest.

For instance, the bromine atom can be replaced with a fluorescent moiety to create a fluorescent sensor for metal ions or other analytes. The pyrazole nitrogen atoms can act as a binding site for the analyte, leading to a change in the fluorescence properties of the molecule upon binding. In the context of OLEDs, pyrazole derivatives can be incorporated into the emissive layer or the charge-transporting layers of the device. The ability to tune the energy levels of the pyrazole-based material through substitution is crucial for optimizing the performance of the OLED.

The following table outlines potential applications of this compound in the synthesis of functional materials.

Material TypeSynthetic ApproachDesired Property
Fluorescent SensorsSuzuki coupling with a fluorescent boronic acid.High quantum yield, Selectivity for specific analytes.
OLED MaterialsIncorporation into conjugated polymers via cross-coupling reactions.Tunable emission color, High charge carrier mobility.
Functional PolymersPolymerization of a vinyl-substituted pyrazole derivative.Thermal stability, Specific optical or electronic properties.

Application in Diversity-Oriented Synthesis (DOS) and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.uk The goal of DOS is to explore a large area of chemical space by creating molecules with a wide range of different scaffolds and functional groups. Pyrazoles are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds. doaj.orgnih.gov This makes them ideal starting points for the construction of chemical libraries.

This compound is an excellent building block for DOS due to its multiple, orthogonally reactive functional groups. The bromine atom can be functionalized using a variety of cross-coupling reactions, the hydroxyl group can be modified through esterification, etherification, or oxidation, and the pyrazole ring itself can be N-alkylated or undergo C-H functionalization. This allows for the introduction of a wide range of different substituents at multiple positions on the molecule, leading to a highly diverse library of compounds from a single starting material.

For example, a solid-phase synthesis approach could be employed where the hydroxyl group is attached to a solid support. The bromine atom could then be reacted with a library of boronic acids via Suzuki coupling. Subsequently, the ester linkage to the solid support could be cleaved to release a library of 5-aryl-substituted pyrazole-3-methanols. This approach allows for the rapid and efficient synthesis of a large number of compounds.

The potential for generating molecular diversity from this compound is highlighted in the table below.

Diversification PointReaction TypeExamples of Reagents
5-position (Bromo)Suzuki, Sonogashira, Heck, Buchwald-HartwigBoronic acids, Alkynes, Alkenes, Amines
3-position (Methanol)Esterification, Etherification, OxidationCarboxylic acids, Alkyl halides, Oxidizing agents
1-position (Pyrazole N)N-alkylation (on a related N-H pyrazole)Alkyl halides, Michael acceptors
4-position (Pyrazole C-H)C-H functionalizationAryl halides, Alkenes

Future Research Avenues and Emerging Perspectives for 5 Bromo 1 Methyl 1h Pyrazol 3 Yl Methanol

Exploration of Novel and Unconventional Synthetic Pathways

Future research will likely focus on developing new and more efficient ways to synthesize (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol. One promising area is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like pyrazoles in a single step from three or more starting materials. mdpi.comrsc.org This approach is highly efficient and can reduce waste. Researchers may explore novel MCRs that directly yield the desired pyrazole (B372694) core, potentially incorporating the bromo, methyl, and methanol (B129727) functionalities in a highly convergent manner.

Another avenue involves metal-free synthesis protocols. While many traditional methods for creating pyrazoles rely on metal catalysts, newer methods are emerging that use iodine-mediated reactions or other non-metallic promoters. organic-chemistry.orgmdpi.com These approaches are often more environmentally friendly and cost-effective. Developing a metal-free pathway to this compound could involve, for instance, the cyclization of specialized hydrazones with α,β-unsaturated ketones or aldehydes under oxidative conditions. organic-chemistry.org

Furthermore, the exploration of unconventional starting materials could lead to innovative synthetic routes. For example, the transformation of readily available isoxazoles or oxadiazoles (B1248032) into the pyrazole core represents a formal atom-exchange process that could be adapted for this target molecule. organic-chemistry.org Similarly, visible-light photoredox catalysis offers a mild and powerful tool for pyrazole synthesis from hydrazines and Michael acceptors, a strategy that could be tailored for the specific substitution pattern of this compound. organic-chemistry.org

Table 1: Comparison of Potential Novel Synthetic Strategies

Synthetic StrategyPotential AdvantagesKey Precursors Example
Multicomponent ReactionsHigh efficiency, step economy, diversityHydrazine (B178648), a β-ketoester, an aldehyde, and a source of bromine
Metal-Free SynthesisReduced cost, lower toxicity, simplified purificationα,β-unsaturated aldehydes/ketones and hydrazine salts
Photoredox CatalysisMild reaction conditions, high selectivityHydrazine and various Michael acceptors
Heterocycle RearrangementUse of readily available starting materialsSubstituted isoxazoles or oxadiazoles

Development of Next-Generation Catalytic Transformations

The functionalization of the this compound scaffold can be significantly advanced through the development of next-generation catalytic transformations. The bromine atom at the 5-position is a prime handle for cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, to introduce new carbon-carbon bonds. Future research could focus on employing more advanced catalysts, such as palladium complexes with sophisticated ligands or nickel catalysts, to improve reaction efficiency, broaden the substrate scope, and perform these transformations under milder conditions.

Beyond cross-coupling, direct C-H functionalization represents a major frontier in synthetic chemistry. Applying this strategy to the pyrazole ring of this compound could enable the direct introduction of functional groups at the C4 position, bypassing the need for pre-functionalized substrates. This would be a highly atom-economical approach. Catalytic systems based on rhodium, iridium, or palladium could be investigated for this purpose. rsc.org

Moreover, the development of asymmetric catalytic methods to modify the molecule could be of significant interest, particularly if chiral derivatives are desired. For instance, catalytic enantioselective reactions targeting the methanol group or derivatives thereof could be explored.

In-Depth Mechanistic Investigations of its Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and designing new ones. Future research should include detailed kinetic studies to elucidate the rate-determining steps of key transformations. researchgate.net For instance, examining the kinetics of the Knorr pyrazole synthesis could provide insights into the effects of substituents on the reaction rate and regioselectivity. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT) calculations, can be a powerful tool to model reaction pathways and transition states. acs.org Such studies can help to explain observed regioselectivity in pyrazole formation and predict the outcomes of new reactions. For example, DFT could be used to investigate the mechanism of metal-catalyzed C-H functionalization on the pyrazole ring, helping to design more efficient catalysts.

The isolation and characterization of reaction intermediates would also provide invaluable mechanistic information. Techniques such as in situ spectroscopy could be employed to observe the formation and consumption of intermediates during a reaction, offering a more complete picture of the reaction pathway. mdpi.com

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of the synthesis of this compound and its derivatives into automated platforms and continuous flow chemistry systems is a promising area for future development. nih.govrsc.org Automated synthesis would enable the rapid generation of a library of related compounds for screening in drug discovery or materials science. nih.govwhiterose.ac.uk High-throughput experimentation could be used to quickly optimize reaction conditions, accelerating the discovery of new synthetic protocols. nih.govwhiterose.ac.uk

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, and easier scalability. nih.govmdpi.com A continuous flow process for the synthesis of this compound could lead to higher yields and purity. nih.gov For example, a flow setup could be designed for the cyclocondensation reaction to form the pyrazole ring, followed by in-line purification. nih.gov The use of packed-bed reactors with immobilized catalysts could further enhance the efficiency and sustainability of the process. rsc.org

Table 2: Potential Benefits of Integrating Advanced Synthesis Technologies

TechnologyKey AdvantagesApplication to this compound
Automated SynthesisHigh-throughput screening, rapid library generationCreation of a diverse set of derivatives for biological or material screening. nih.gov
Flow ChemistryEnhanced safety, precise reaction control, scalability, improved efficiencySafer handling of hazardous reagents, increased yield and purity, easier scale-up. nih.govmdpi.com

Development of Highly Sustainable and Atom-Economical Synthetic Protocols

Future research will undoubtedly emphasize the development of green and sustainable methods for the synthesis of this compound. This includes the use of environmentally benign solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. thieme-connect.com The development of solvent-free reaction conditions, often in conjunction with microwave irradiation or mechanochemistry, is another key aspect of green chemistry that could be applied. rsc.orgnih.gov

Atom economy is a central principle of green chemistry, and future synthetic routes should be designed to maximize the incorporation of atoms from the starting materials into the final product. Multicomponent reactions are inherently atom-economical. mdpi.comrsc.org Additionally, catalytic C-H activation reactions are highly atom-economical as they avoid the use of pre-functionalized substrates. rsc.org

The use of renewable starting materials and energy-efficient reaction conditions, such as microwave-assisted synthesis, will also be important. rsc.orgsci-hub.se Microwave chemistry can dramatically reduce reaction times and energy consumption compared to conventional heating methods. rsc.org By focusing on these principles, the synthesis of this compound can be made more environmentally friendly and cost-effective.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.